3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal
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Overview
Description
3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow processes to ensure high yields and purity. These methods may involve catalytic hydrogenation and subsequent fluorination steps. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3,5-Difluoropyridine
- 2,3,4,5-Tetrafluoropyridine
Uniqueness
3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal is unique due to the specific positioning of the fluorine atom and the carbonyl group, which imparts distinct reactivity and biological activity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C9H8FNO2 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
3-(5-fluoropyridin-2-yl)-2-methyl-3-oxopropanal |
InChI |
InChI=1S/C9H8FNO2/c1-6(5-12)9(13)8-3-2-7(10)4-11-8/h2-6H,1H3 |
InChI Key |
VPULWJWQUHZDFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(=O)C1=NC=C(C=C1)F |
Origin of Product |
United States |
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